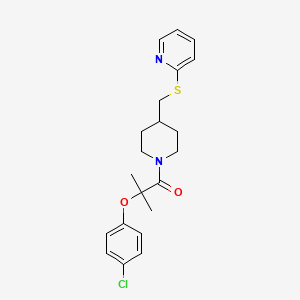![molecular formula C19H16N2O2S B2975855 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide CAS No. 2034422-26-7](/img/structure/B2975855.png)
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O2S and its molecular weight is 336.41. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide. These compounds demonstrated significant in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. This indicates the potential use of these compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Cytotoxic Activity
Research by Bu et al. (2001) explored the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains, prepared from aminoanthraquinones. These derivatives, including compounds structurally similar to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide, showed varying degrees of cytotoxicity against colon 38 tumors in mice. This research suggests the potential of these compounds in developing anticancer therapies (Bu et al., 2001).
Regioselectivity in Chemical Reactions
A study conducted by Batalha et al. (2019) investigated the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound related to N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide. The research employed Density Functional Theory (DFT) methods to understand the acid/base behavior and possible reaction paths of these compounds. This research aids in comprehending the chemical behavior of similar compounds in pharmaceutical synthesis (Batalha et al., 2019).
Antitubercular and Antibacterial Activities
Rao and Subramaniam (2015) synthesized a series of 3-chloro-N-(4-oxo-2-arylquinazolin-3(4H)-yl)-1-benzothiophene-2-carboxamide analogs, closely related to the compound . These analogs demonstrated promising antitubercular and antibacterial activities, indicating the potential for these compounds to be developed into drugs to treat tuberculosis and bacterial infections (Rao & Subramaniam, 2015).
Eigenschaften
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-21-15-8-7-14(10-12(15)6-9-18(21)22)20-19(23)17-11-13-4-2-3-5-16(13)24-17/h2-5,7-8,10-11H,6,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOREBZAALYZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Methylphenoxy)phenyl]methanamine](/img/structure/B2975772.png)
![2-[(2-chlorobenzyl)thio]-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2975773.png)

![trans-Cyclopropanecarboxylic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-](/img/no-structure.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)isonicotinamide](/img/structure/B2975778.png)

![1-(Thiadiazole-4-carbonylamino)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2975783.png)
![Methyl 2-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2975787.png)
![N-(4-ethoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2975789.png)

![5-[2-Furanyl(4-morpholinyl)methyl]-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2975792.png)
![2-[(Tert-butoxy)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2975793.png)
![N-cyano-4-fluoro-N-({7-methyl-3H-imidazo[4,5-b]pyridin-2-yl}methyl)-3-nitroaniline](/img/structure/B2975794.png)